Fru-Phe - 13C6
Description
Contextualization of Amadori Products within Complex Non-Enzymatic Reaction Systems
Amadori products, such as Fructose-Phenylalanine (B142036), are key intermediates in the Maillard reaction, a form of non-enzymatic browning. researchgate.net This complex series of reactions occurs between the carbonyl group of a reducing sugar and the amino group of an amino acid, peptide, or protein. oup.combiosyn.com The initial step involves the condensation of the sugar and the amino compound to form a reversible Schiff base, which then undergoes an acid-catalyzed rearrangement to form the more stable ketoamine, known as the Amadori product. biosyn.comtandfonline.com
The formation of Amadori products is a pivotal stage in the Maillard reaction, marking the transition from the initial, reversible steps to the subsequent degradation and polymerization reactions that lead to the formation of a diverse array of compounds, including flavor molecules and brown pigments called melanoidins. biosyn.com These reactions are not only fundamental to food science, influencing the taste, aroma, and color of thermally processed foods, but they also occur in biological systems in a process known as glycation. researchgate.netbiosyn.com The accumulation of Amadori products and their subsequent advanced glycation end-products (AGEs) in the body is associated with various physiological and pathological processes. oup.comtandfonline.com
Rationale for Employing Stable Isotope-Labeled Amadori Compounds as Mechanistic Probes
The complexity of the Maillard reaction, with its multiple parallel and sequential pathways, presents a significant challenge to researchers seeking to understand its mechanisms in detail. Stable isotope-labeled Amadori compounds, such as Fru-Phe - ¹³C6, serve as powerful mechanistic probes to untangle these intricate reaction networks. researchgate.netnih.gov By introducing a labeled compound into a system, scientists can accurately trace the fate of the labeled atoms through subsequent reactions.
The use of stable isotopes like ¹³C offers a distinct advantage over radioactive isotopes as they are non-radioactive and safe to handle. nih.gov Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can readily distinguish between the labeled (¹³C) and unlabeled (¹²C) atoms, allowing for the precise tracking of the labeled molecule and its transformation products. nih.gov This approach enables researchers to identify reaction intermediates, elucidate reaction pathways, and quantify the contribution of specific precursors to the final product pool. researchgate.netresearchgate.net For instance, by using Fru-Phe labeled in the fructose (B13574) moiety ([¹³C6]-Fru-Phe), researchers can follow the carbon backbone of the sugar as it is degraded and incorporated into various other molecules. acs.org
Fundamental Contributions of ¹³C6-Labeled Precursors in Metabolic Pathway Elucidation and Flux Analysis
The application of ¹³C6-labeled precursors, particularly ¹³C6-glucose which is a precursor to the fructose moiety in Fru-Phe, has been fundamental in elucidating metabolic pathways and performing metabolic flux analysis. core.ac.uk When cells are fed with [U-¹³C6]glucose, the labeled carbon atoms are incorporated into a wide range of metabolites through various biochemical pathways. core.ac.ukoup.com By analyzing the labeling patterns of these metabolites using techniques like NMR and MS, researchers can reconstruct the metabolic pathways and quantify the flow of carbon through different branches of metabolism—a process known as metabolic flux analysis. core.ac.ukoup.com
This technique provides a dynamic view of cellular metabolism that is not attainable through genomics or proteomics alone. It allows for the determination of the relative activities of different pathways, the identification of bottlenecks in metabolism, and the discovery of novel metabolic routes. oup.com The use of uniformly labeled precursors like [U-¹³C6]glucose is particularly informative as the entire carbon skeleton of the molecule is labeled, providing a comprehensive view of its metabolic fate. core.ac.uk This approach has been instrumental in understanding central carbon metabolism, secondary metabolite biosynthesis, and the metabolic responses of organisms to various genetic or environmental perturbations. researchgate.netcore.ac.ukoup.com
Scope and Specialized Academic Focus of Research Involving Fru-Phe - ¹³C6
Research involving Fru-Phe - ¹³C6 is highly specialized and primarily focused on a few key areas within biochemistry and food chemistry. A major application is in the detailed study of the Maillard reaction itself. By using Fru-Phe - ¹³C6, scientists can investigate the degradation pathways of this specific Amadori product and identify the volatile and non-volatile compounds that are formed from it. This is particularly relevant in food science for understanding how different amino acids and sugars contribute to the flavor and aroma profiles of cooked foods. acs.org
Another significant area of research is in the field of "foodomics," which studies food and nutrition in relation to consumer health. otsuka.co.jp Stable isotope-labeled compounds like Fru-Phe - ¹³C6 are used as internal standards in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to accurately measure the concentration of Amadori products in food samples and biological matrices. researchgate.netnih.gov This allows for a more precise assessment of dietary exposure to these compounds and their potential physiological effects. Furthermore, the use of such labeled compounds helps in tracing the absorption, distribution, metabolism, and excretion (ADME) of dietary Amadori products in the body. nih.gov
Properties
CAS No. |
1083053-44-4 |
|---|---|
Molecular Formula |
C15H21NO7 |
Molecular Weight |
333.27 |
Purity |
85% min. |
Synonyms |
Fru-Phe - 13C6 |
Origin of Product |
United States |
Strategic Synthesis and Isotopic Incorporation Methodologies for Fru Phe ¹³c6
Design Principles for ¹³C Labeling of Phenylalanine and Fructose (B13574) Precursors
The foundational principle for synthesizing Fru-Phe-¹³C₆ is the selection of appropriate, commercially available isotopic sources to introduce ¹³C atoms at specific, predetermined positions within the precursor molecules. The choice of labeled starting material dictates the final isotopic pattern of the target compound.
¹³C Labeling of Phenylalanine: The synthesis of ¹³C-labeled phenylalanine can be achieved through various chemical and enzymatic routes, allowing for site-specific enrichment. A common strategy involves using simple, inexpensive labeled starting materials and building the amino acid structure. For instance, L-phenylalanine labeled in the carboxylic group ([1-¹³C]-L-phenylalanine) can be synthesized from [1-¹³C]CH₃COONa, which is converted to a corresponding cinnamic acid species. tandfonline.com Subsequently, the addition of ammonia (B1221849) in the presence of the enzyme phenylalanine ammonia lyase (PAL) yields the desired labeled amino acid. tandfonline.com
For labeling the aromatic ring, more complex syntheses are required. One approach uses a metathesis reaction, starting from readily available materials like D-mannitol. researchgate.net This route allows for the synthesis of precursors to the aromatic ring, such as specifically labeled benzoic acid, which can then be converted to phenylalanine. researchgate.net The origins of the ¹³C-labels can be sources like [¹³C]-acetic acid or [¹³C]-formaldehyde. researchgate.net Another method allows for the introduction of a ¹³C-¹⁹F spin system into the deuterated aromatic side chain of phenylalanine, starting from [2-¹³C] acetone. nih.govresearchgate.net For uniform labeling of the phenyl ring ([U-¹³C₆]-Phenylalanine), biosynthetic production in microorganisms like E. coli grown on a medium containing [U-¹³C₆]-glucose as the sole carbon source is a common and efficient method.
¹³C Labeling of Fructose: The synthesis of uniformly labeled fructose ([U-¹³C₆]-Fructose) is crucial for producing Fru-Phe-¹³C₆ where the fructose moiety is fully labeled. [U-¹³C₆]-D-fructose is often used as a stable isotope tracer to examine metabolism. nih.gov One of the simplest methods for preparing labeled fructose involves the enzymatic conversion of labeled glucose. tandfonline.com Commercially available immobilized glucose isomerase can convert [U-¹³C₆]-glucose into a mixture of labeled glucose and fructose, which can then be separated chromatographically. tandfonline.com Another approach involves a modified Kiliani-Fischer reaction to produce [1-¹³C]-enriched glucose and mannose, which can then be converted to labeled fructose. tandfonline.com Studies have utilized naturally ¹³C-labeled fructose from sources like corn to trace its metabolic fate, demonstrating its utility as a tracer. nih.govcapes.gov.br
Optimized Synthetic Routes for Controlled Formation of Fructose-Phenylalanine (B142036) with Defined Isotopic Enrichment
The formation of the Fructose-Phenylalanine Amadori product occurs through the Maillard reaction, which begins with the condensation of the carbonyl group of fructose and the amino group of phenylalanine to form a Schiff base. This unstable intermediate then undergoes the Amadori rearrangement to yield the more stable 1-amino-1-deoxy-2-ketose, in this case, Fru-Phe. mdpi.com
Achieving controlled formation with defined isotopic enrichment requires careful management of reaction conditions to maximize the yield of the desired Amadori product while minimizing side reactions and degradation. The synthesis is typically performed by heating a mixture of the ¹³C-labeled fructose and ¹³C-labeled phenylalanine. nih.gov
Several methods have been established for synthesizing Amadori rearrangement products (ARPs):
Syrup Method: A mixture of the sugar and amino acid in an aqueous solution is heated. For example, a reaction between xylose and phenylalanine has been controlled by heating the solution at 80°C for 70 minutes. rsc.org A similar approach for glucose-phenylalanine ARPs involved heating the mixture at 80°C for 5 hours. nih.gov
Fusion Method: This involves heating the sugar and amine in a dry state at temperatures around 70–80°C. mdpi.com
Advanced Methods: To improve yields, techniques like freeze-drying, spray dehydration, and the use of natural deep eutectic solvent (NADES) systems have been employed. mdpi.comnih.gov
The pH of the reaction medium is a critical parameter; acidic conditions can catalyze the Amadori rearrangement. mdpi.com By using precursors with a known high isotopic enrichment (e.g., >99% ¹³C), the resulting Fru-Phe product will have a correspondingly defined isotopic composition.
Advanced Purification and Isolation Techniques for Research-Grade Labeled Amadori Products
The purification of labeled Amadori products from the complex reaction mixture is essential to obtain a research-grade compound. The process must effectively separate the target molecule from unreacted precursors, byproducts, and degradation products. A multi-step purification protocol is often necessary. nih.govacs.org
Liquid-Liquid Extraction: An initial purification step can involve a liquid-liquid extraction, such as the Folch method, to remove water-soluble impurities and unreacted sugar like ¹³C-fructose. nih.govacs.org
Solid-Phase Extraction (SPE): Phenylboronic acid (PBA) affinity chromatography is a highly effective technique for isolating Amadori products. PBA reversibly binds to the cis-diol groups present in the fructose moiety of the Fru-Phe molecule, allowing for its selective capture and separation from molecules lacking this feature, such as the unreacted phenylalanine. nih.govacs.org
High-Performance Liquid Chromatography (HPLC): The final step for achieving high purity (>95%) typically involves semi-preparative reversed-phase HPLC (RP-HPLC). nih.govnih.govacs.org This technique separates compounds based on their hydrophobicity, providing excellent resolution to isolate the target labeled Amadori product.
The table below outlines a typical purification workflow for labeled Amadori products.
| Step | Technique | Principle | Purpose | Purity Achieved | Reference |
| 1 | Liquid-Liquid Extraction (Folch) | Partitioning between immiscible liquid phases (e.g., chloroform/methanol/water) | Removal of unreacted [¹³C₆]glucose and other water-soluble byproducts. | Crude Extract | nih.gov, acs.org |
| 2 | Solid-Phase Extraction (SPE) | Reversible covalent binding between phenylboronic acid and cis-diol groups | Selective isolation of diol-containing Amadori products from unreacted lipids/amino acids. | Partially Purified | nih.gov, acs.org |
| 3 | Semi-Preparative RP-HPLC | Separation based on hydrophobicity using a C18 column | Final polishing step to achieve high purity by removing closely related impurities. | >95% | nih.gov, acs.org, nih.gov |
Post-purification, freeze-drying is often used to obtain the final product as a stable, lyophilized powder. mdpi.comnih.gov Purification process recoveries for similar labeled Amadori lipids have been reported in the range of 25-51%. nih.govacs.org
Methodologies for Verification of Isotopic Purity and Positional Labeling in Synthetic Preparations
Verification of the final product is a critical quality control step. It involves confirming the chemical structure, determining the isotopic enrichment, and verifying the position of the ¹³C labels. The two primary analytical techniques for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. tandfonline.comresearchgate.net
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized Fru-Phe-¹³C₆ and to determine its isotopic enrichment. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides accurate mass data that can validate the elemental composition. nih.govacs.org By analyzing the mass isotopologue distribution, the number of incorporated ¹³C atoms can be confirmed. mdpi.comfrontiersin.org The isotopic purity is calculated by correcting the measured intensities of the isotopologue ions for the natural isotopic contributions of all elements in the molecule. scilit.comresearchgate.netalmacgroup.com Tandem MS (MS/MS) experiments can further confirm the structure by analyzing fragmentation patterns. nih.govacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for verifying the precise position of the ¹³C labels within the molecule. frontiersin.org
¹³C NMR: A direct ¹³C NMR spectrum will show signals only for the carbon atoms that are ¹³C-labeled, directly confirming their positions. The presence of ¹³C-¹³C coupling can provide information about adjacent labeled carbons. tandfonline.comnih.gov
¹H NMR: In the ¹H NMR spectrum, protons attached to ¹³C atoms will appear as doublets due to one-bond ¹H-¹³C coupling, providing further evidence for the label's position.
Together, MS and NMR provide a comprehensive characterization of the synthesized Fru-Phe-¹³C₆, ensuring its suitability for use in quantitative and mechanistic research.
| Technique | Information Provided | Strengths | Limitations | Reference |
| LC-HRMS | Molecular weight confirmation, elemental composition, isotopic enrichment (number of ¹³C atoms), isotopic purity. | High sensitivity, high mass accuracy, provides isotopologue distribution. | Does not directly provide positional information of labels. | nih.gov, acs.org, scilit.com, researchgate.net |
| ¹³C NMR | Direct verification of label positions, structural confirmation, information on adjacent labels via C-C coupling. | Unambiguous determination of label position. | Lower sensitivity compared to MS, requires larger sample amounts. | frontiersin.org, tandfonline.com, nih.gov |
| ¹H NMR | Indirect verification of label positions via H-C coupling, structural confirmation. | High sensitivity (for protons), readily available. | Information is indirect; complex spectra can be difficult to interpret. | frontiersin.org, nih.gov |
Advanced Analytical Spectroscopic and Chromatographic Interrogation of Fru Phe ¹³c6
High-Resolution Spectroscopic Characterization for Structural and Isotopic Elucidation
High-resolution spectroscopic methods are indispensable for the unambiguous identification and structural analysis of Fru-Phe - ¹³C₆. These techniques provide detailed information on the atomic connectivity, isotopic enrichment, and three-dimensional structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Connectivity and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of Fru-Phe - ¹³C₆. The incorporation of ¹³C isotopes significantly enhances the NMR signal, facilitating a variety of specialized experiments to probe the molecular framework.
One-dimensional (1D) ¹³C NMR provides a direct method to confirm the presence and position of the ¹³C labels within the fructose (B13574) moiety of the molecule. Each carbon atom in a unique chemical environment gives rise to a distinct resonance, and the predictable chemical shift ranges for the different carbon atoms in the fructose backbone allow for straightforward verification of the labeling pattern.
Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between protons and carbons. In the context of Fru-Phe - ¹³C₆, these experiments are crucial for:
Confirming Isotopic Incorporation: HSQC spectra correlate the signals of protons directly attached to ¹³C atoms, providing unambiguous evidence of the ¹³C labeling within the fructose unit.
Mapping Covalent Bonds: HMBC spectra reveal long-range correlations between protons and carbons (typically over two to three bonds), which helps to piece together the entire molecular structure and confirm the linkage between the phenylalanine and the ¹³C-labeled fructose moiety.
Conformational Analysis: The Amadori product exists in equilibrium between different cyclic (pyranose and furanose) and acyclic forms. NMR can distinguish between these different conformations. For instance, in studies of glycated proteins, the β-pyranose form is often the most dominant, with distinct signals for the different anomers being observable in 2D NMR spectra. nih.gov
The use of ¹³C labeling in conjunction with NMR has proven effective in studying the degradation pathways of Amadori compounds. nih.gov By monitoring the appearance of new ¹³C signals over time, researchers can identify and characterize the various degradation products, providing insights into the chemical stability and reactivity of Fru-Phe - ¹³C₆ under different conditions. nih.gov
Table 1: Representative ¹³C NMR Chemical Shifts for the Fructose Moiety of an Amadori Product (Note: Exact chemical shifts can vary based on solvent, pH, and temperature. This table provides a generalized representation.)
| Carbon Atom | Typical Chemical Shift Range (ppm) |
| C-1' | 60-65 |
| C-2' | 95-100 |
| C-3' | 70-75 |
| C-4' | 70-75 |
| C-5' | 80-85 |
| C-6' | 60-65 |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass-to-Charge Ratio Determination and Fragmentation Pattern Analysis of Isotopologues
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of isotopically labeled compounds like Fru-Phe - ¹³C₆. It provides highly accurate mass measurements, which are essential for confirming the elemental composition and isotopic enrichment of the molecule.
The primary advantage of HRMS is its ability to determine the mass-to-charge ratio (m/z) of an ion with exceptional precision (typically to within 5 ppm). For Fru-Phe - ¹³C₆, this allows for the confident differentiation from its unlabeled counterpart and other potential interferences in a complex sample. The expected mass difference due to the six ¹³C atoms is a clear indicator of successful labeling.
Tandem mass spectrometry (MS/MS) experiments on an HRMS platform are used to study the fragmentation patterns of Fru-Phe - ¹³C₆. By subjecting the precursor ion to collision-induced dissociation (CID), a characteristic fragmentation spectrum is generated. The masses of the resulting fragment ions provide valuable structural information. For Fru-Phe - ¹³C₆, the fragmentation pattern will show a predictable shift in the masses of fragments containing the ¹³C-labeled fructose moiety. This allows for:
Structural Confirmation: The fragmentation pattern serves as a molecular fingerprint, confirming the identity of the compound.
Localization of the Label: By analyzing which fragments retain the isotopic label, the position of the ¹³C atoms within the molecule can be pinpointed.
Differentiation of Isomers: In some cases, subtle differences in fragmentation patterns can help to distinguish between different isomers of the Amadori product.
The use of isotopic labeling in conjunction with HRMS enhances the confidence in formula assignment for complex mixtures. acs.org The known mass shift simplifies the process of identifying the labeled species and its metabolites.
Table 2: Theoretical Mass Information for Fru-Phe and Fru-Phe - ¹³C₆
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| Fru-Phe | C₁₅H₂₁NO₇ | 327.1318 |
| Fru-Phe - ¹³C₆ | ⁹C¹³C₆H₂₁NO₇ | 333.1520 |
Chromatographic Separation Techniques for Quantitative Analysis and Isomer Differentiation in Complex Matrices
Chromatographic techniques are essential for separating Fru-Phe - ¹³C₆ from other components in a sample, which is a prerequisite for accurate quantification and further characterization. The choice of chromatographic method depends on the specific analytical goals and the nature of the sample matrix.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted Isotopologue Profiling and Quantification in Experimental Systems
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the most widely used technique for the targeted analysis of Fru-Phe - ¹³C₆ in biological and experimental systems. This powerful combination leverages the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.
In a typical LC-MS/MS workflow:
Chromatographic Separation: The sample is injected into a liquid chromatograph, where Fru-Phe - ¹³C₆ is separated from other molecules based on its physicochemical properties (e.g., polarity, size). Reversed-phase chromatography is commonly employed for this purpose.
Ionization: The eluent from the LC column is directed into the mass spectrometer's ion source, where the Fru-Phe - ¹³C₆ molecules are ionized, typically using electrospray ionization (ESI).
Tandem Mass Spectrometry Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. This involves selecting the precursor ion corresponding to Fru-Phe - ¹³C₆ in the first mass analyzer, fragmenting it in a collision cell, and then monitoring for a specific fragment ion in the second mass analyzer.
This targeted approach provides exceptional selectivity and sensitivity, allowing for the accurate quantification of Fru-Phe - ¹³C₆ even at very low concentrations in complex matrices like cell lysates or plasma. The use of a stable isotope-labeled internal standard (such as Fru-Phe - ¹³C₆ itself) is the gold standard for quantitative accuracy, as it corrects for variations in sample preparation and instrument response.
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Derivatized Products or Volatile Degradants
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for the analysis of Fru-Phe, although it typically requires a derivatization step to increase the volatility and thermal stability of the compound. Common derivatization strategies include silylation or oximation, which convert the polar hydroxyl and amine groups into less polar, more volatile derivatives.
Once derivatized, the sample can be analyzed by GC-MS. The separation in the gas chromatograph is based on the boiling point and polarity of the derivatized analytes. The mass spectrometer then provides detection and structural information based on the mass spectrum and fragmentation pattern of the derivatized Fru-Phe - ¹³C₆.
GC-MS is particularly well-suited for the analysis of volatile degradation products that may be formed from Fru-Phe - ¹³C₆ under certain conditions. For example, it can be used to identify and quantify smaller, volatile molecules that are produced during thermal degradation.
Ion Mobility Spectrometry (IMS-MS) for Advanced Isomer Separation and Conformational Studies
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that adds another dimension of separation to mass spectrometry. In IMS-MS, ions are separated based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of an electric field. This allows for the separation of isomers that may have the same mass-to-charge ratio and are therefore indistinguishable by mass spectrometry alone.
For Fru-Phe - ¹³C₆, IMS-MS can be used to:
Separate Anomers: The different cyclic forms (α- and β-pyranose, α- and β-furanose) of the Amadori product are structural isomers that can be separated by IMS. This provides a more detailed understanding of the conformational landscape of the molecule.
Resolve Isobaric Interferences: In complex samples, other molecules may have the same nominal mass as Fru-Phe - ¹³C₆. IMS can separate these isobaric interferences, leading to cleaner mass spectra and more confident identification.
Provide Conformational Information: The collision cross-section (CCS), a measure of the ion's size and shape in the gas phase, can be determined from IMS experiments. This provides valuable information about the three-dimensional structure of the different conformations of Fru-Phe - ¹³C₆.
The combination of IMS with HRMS provides a powerful platform for the comprehensive characterization of Fru-Phe - ¹³C₆, enabling detailed studies of its structure, conformation, and behavior in complex systems.
Development of Integrated Analytical Workflows for Stable Isotope Resolved Metabolomics (SIRM)
Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique that utilizes stable isotope-labeled compounds to trace metabolic pathways within a biological system. researchgate.net By introducing a tracer like Fru-Phe - ¹³C₆, researchers can follow the journey of the ¹³C atoms as the compound is metabolized, providing a dynamic view of metabolic fluxes. researchgate.net The development of integrated analytical workflows is crucial for the successful application of SIRM. These workflows combine sample preparation, high-resolution separation techniques, and sensitive detection methods to accurately identify and quantify labeled metabolites.
The workflow for analyzing Fru-Phe - ¹³C₆ and its metabolic products typically begins with its introduction into a biological model, such as cell cultures or tissues. nih.govnih.gov Following incubation, a meticulous extraction process is employed to isolate metabolites. The complex mixture of extracted compounds is then subjected to chromatographic separation, most commonly using Liquid Chromatography (LC). LC separates the metabolites based on their physicochemical properties before they are introduced into a mass spectrometer (MS). d-nb.info High-resolution mass spectrometry can distinguish between the unlabeled (¹²C) and the heavy-isotope-labeled (¹³C) versions of the metabolites, allowing for precise tracking. d-nb.infonih.gov This integrated approach enables the mapping of the metabolic fate of Fru-Phe - ¹³C₆, revealing which downstream pathways are active.
Table 1: Example of an Integrated SIRM Workflow for Fru-Phe - ¹³C₆
| Workflow Stage | Description | Key Parameters & Techniques |
| Tracer Introduction | Introduction of Fru-Phe - ¹³C₆ into the biological system (e.g., cell culture). | Tracer concentration, incubation time. |
| Metabolite Extraction | Quenching of metabolic activity and extraction of intracellular metabolites. | Use of cold solvents (e.g., methanol/water), homogenization. |
| Chromatographic Separation | Separation of extracted metabolites to reduce matrix complexity. | Liquid Chromatography (LC) with a suitable column (e.g., C18). |
| Mass Spectrometric Detection | Detection and quantification of Fru-Phe - ¹³C₆ and its labeled metabolites. | High-Resolution Mass Spectrometry (HRMS), Tandem MS (MS/MS). |
| Data Analysis | Processing of raw data to identify labeled species and determine isotopic enrichment. | Software for peak integration, isotopologue distribution analysis. |
Quantitative Approaches for Isotope Distribution and Flux Ratio Measurements
A primary goal of SIRM studies is to quantify the flow, or flux, of atoms through metabolic pathways. creative-proteomics.com When Fru-Phe - ¹³C₆ is metabolized, the ¹³C atoms from its phenylalanine portion are incorporated into various downstream products. By measuring the distribution of these isotopes in different metabolites, researchers can calculate the relative rates of competing metabolic reactions. creative-proteomics.comresearchgate.net
The key analytical technique for this purpose is mass spectrometry, which measures the mass-to-charge ratio of ions. This allows for the determination of mass isotopomer distribution (MID), which is the relative abundance of a metabolite with different numbers of ¹³C atoms (e.g., M+0 for the unlabeled molecule, M+1 for a molecule with one ¹³C atom, M+6 for a molecule with six ¹³C atoms). nih.gov For instance, if Fru-Phe - ¹³C₆ is catabolized, the resulting ¹³C₆-phenylalanine can be used to synthesize proteins or be further metabolized. The detection of ¹³C₆-labeled tyrosine would confirm the activity of phenylalanine hydroxylase.
Metabolic flux ratio analysis uses these MIDs to determine the relative contribution of different pathways to the production of a specific metabolite. researchgate.netnih.gov For example, if a metabolite can be synthesized from two different precursors, one of which is derived from the ¹³C tracer, the isotopic enrichment in the final product reveals the proportion of flux from the labeled pathway. This quantitative approach provides invaluable insights into how cells regulate their metabolism under different physiological or pathological conditions.
Table 2: Hypothetical Mass Isotopomer Distribution (MID) Data from a Fru-Phe - ¹³C₆ Tracing Experiment
| Metabolite | Mass Isotopomer | Relative Abundance (%) (Control) | Relative Abundance (%) (Treated) | Inferred Metabolic Activity |
| Phenylalanine | M+0 | 20 | 25 | Endogenous synthesis / Unlabeled sources |
| M+6 | 80 | 75 | Uptake and utilization of Fru-Phe - ¹³C₆ derived Phe | |
| Tyrosine | M+0 | 85 | 95 | Phenylalanine-independent synthesis |
| M+6 | 15 | 5 | Conversion of ¹³C₆-Phenylalanine to ¹³C₆-Tyrosine | |
| Phenyllactate | M+0 | 90 | 70 | Endogenous synthesis |
| M+6 | 10 | 30 | Transamination/reduction of ¹³C₆-Phenylalanine |
Mechanistic Investigations and Biochemical Interactions of Fru Phe ¹³c6 in Model Systems
Detailed Reaction Kinetics of Fru-Phe - ¹³C₆ Formation via Maillard Pathways
The Maillard reaction, a form of non-enzymatic browning, is a primary pathway for the formation of Fru-Phe. wur.nlnih.gov This complex cascade of reactions begins with the condensation of a reducing sugar, in this case, fructose (B13574), with the amino group of the amino acid phenylalanine. core.ac.uk The initial product is an unstable Schiff base, which then undergoes the Amadori rearrangement to form the more stable ketoamine, Fru-Phe. mdpi.comacs.org The use of a ¹³C₆-labeled fructose allows for precise tracking of the carbon backbone throughout these transformations.
The kinetics of Amadori product formation are influenced by the concentrations of the reactants. gantep.edu.tr Studies on similar systems, such as the reaction between glucose and morpholine (B109124), have shown that the formation of the Amadori product follows second-order kinetics. acs.org The rate constant for the formation of the morpholine Amadori compound was determined to be 1.87 M⁻¹ h⁻¹. acs.org This suggests that the rate of Fru-Phe - ¹³C₆ formation is directly proportional to the concentrations of both fructose and phenylalanine.
Influence of Environmental Factors on Non-Enzymatic Glycation Mechanisms in Controlled Experimental Conditions
Several environmental factors significantly impact the rate and mechanism of Fru-Phe - ¹³C₆ formation. These include temperature, pH, and water activity. gantep.edu.trmdpi.com
Temperature: An increase in temperature generally accelerates the Maillard reaction. gantep.edu.tr This is due to the increased kinetic energy of the reactant molecules, leading to more frequent and energetic collisions. The formation of flavor compounds and melanoidins, which are downstream products of the Maillard reaction, is highly temperature-dependent. wur.nl
pH: The pH of the reaction medium plays a crucial role. scispace.com The initial condensation step, the nucleophilic attack of the amino group on the carbonyl group of the sugar, is favored under slightly alkaline conditions where the amino group is deprotonated and more nucleophilic. core.ac.uk Conversely, under acidic conditions, the amino group is protonated, reducing its nucleophilicity and slowing down the reaction. core.ac.uk However, the degradation of the Amadori product can be catalyzed by both acids and bases. researchgate.nettandfonline.com At pH values greater than 7, the degradation of the Amadori compound is thought to primarily involve 2,3-enolization. scispace.com
Water Activity: Water is a product of the initial condensation reaction, so a lower water activity can favor the formation of the Schiff base and, consequently, the Amadori product.
A study investigating the formation of fructose-phenylalanine (B142036) (Fru-Phe) and fructose-leucine (Fru-Leu) in oil-in-water emulsions found that the partitioning of amino acids can significantly influence the Maillard reaction. researchgate.net While the concentration of Fru-Phe was similar in both the emulsion and aqueous phases, the concentration of Fru-Leu was reduced in the emulsions, highlighting the importance of the reaction environment. researchgate.net
Table 1: Influence of Environmental Factors on Fru-Phe - ¹³C₆ Formation
| Factor | Effect on Reaction Rate | Mechanistic Implication |
| Temperature | Increases with temperature | Provides activation energy for the reaction steps. |
| pH | Generally faster in slightly alkaline conditions | Affects the protonation state and nucleophilicity of the amino group. |
| Water Activity | Higher rate at lower water activity | Shifts the equilibrium of the initial condensation reaction. |
| Reactant Concentration | Increases with higher concentrations | Follows principles of chemical kinetics. |
Kinetic Isotope Effects in Fru-Phe - ¹³C₆ Formation and Transformation
The use of ¹³C₆-labeled fructose introduces the potential for kinetic isotope effects (KIEs). A KIE is a change in the reaction rate when an atom in the reactants is replaced by one of its isotopes. wikipedia.org In the case of Fru-Phe - ¹³C₆, the heavier ¹³C isotopes can lead to a slightly slower reaction rate compared to the formation of the unlabeled compound. This is because the ¹³C atoms form stronger bonds than ¹²C atoms, which can increase the activation energy for bond-breaking steps in the reaction. nih.gov
While primary KIEs, where the bond to the isotopic atom is broken in the rate-determining step, are generally more significant, secondary KIEs can also be observed. wikipedia.orgpkusz.edu.cn The magnitude of the KIE is most pronounced when the relative mass change is greatest. wikipedia.org The replacement of ¹²C with ¹³C results in an 8% mass increase, which can be sufficient to cause a measurable effect on reaction kinetics. wikipedia.org The study of these effects can provide detailed information about the transition state of the reaction and help to elucidate the reaction mechanism. baranlab.org
Tracing the Metabolic Fate and Transformation Pathways of Fru-Phe - ¹³C₆ in Experimental Models
Stable isotope labeling is a powerful tool for tracing the metabolic fate of compounds in living systems in a safe and non-invasive manner. isotope.comnih.gov The ¹³C₆ label in Fru-Phe - ¹³C₆ allows researchers to follow the journey of the fructose-derived carbon atoms as they are taken up, processed, and either stored or excreted by cells and tissues.
In Vitro Cellular Models for Assessing Uptake, Intracellular Processing, and Excretion of Labeled Amadori Products
In vitro cellular models, such as cultured cell lines, are instrumental in studying the initial interactions of Fru-Phe - ¹³C₆ at the cellular level. Human cell lines, including monocytic cell lines like THP-1 and microglial cell lines, have been used to investigate the effects of advanced glycation end products (AGEs), which are formed from the further reaction of Amadori products. mdpi.com
Studies using ¹³C-labeled glucose have demonstrated that cells can take up and metabolize labeled sugars, with the labeled carbons being incorporated into various metabolic pathways. nih.govnih.gov For example, a study on human adipocytes using [U-¹³C₆]-d-fructose showed that fructose was robustly converted to palmitate, indicating its role as a lipogenic substrate. nih.gov Similarly, experiments with ¹³C₆-glucose in blind mole rat skin fibroblasts revealed that under hypoxic conditions, glucose metabolism shifts towards the pentose (B10789219) phosphate (B84403) pathway and lactate (B86563) production. nih.gov These methodologies can be adapted to trace the fate of the ¹³C₆-fructose moiety of Fru-Phe - ¹³C₆ following its uptake. The uptake and processing of glycated products can also be influenced by the cell type and the nature of the glycated molecule. frieslandcampinainstitute.com
Ex Vivo Tissue Perfusion and Slice Models for Understanding Organ-Specific Metabolism
Ex vivo models, such as perfused organs and tissue slices, bridge the gap between in vitro cell cultures and in vivo studies. researchgate.net These models maintain the complex architecture and cellular heterogeneity of an organ, providing a more physiologically relevant environment to study metabolism. tno-pharma.comnih.gov
Normothermic machine perfusion of organs like the liver and kidney allows for the evaluation of pharmacokinetics and metabolism under realistic conditions. tno-pharma.comtno.nl Porcine organs are often used as they are comparable to human organs. tno.nl Such systems can be used to infuse Fru-Phe - ¹³C₆ and monitor its uptake, transformation, and excretion by the organ over several hours. tno.nl For instance, a perfused liver model could be used to determine if Fru-Phe - ¹³C₆ is metabolized and if its labeled metabolites are excreted into the bile. researchgate.net Similarly, a perfused kidney model could assess its renal clearance. tno-pharma.com
Human skin explants have also been used as an ex vivo model to study the effects of glycation and the efficacy of anti-glycation agents. mdpi.com These models allow for the investigation of the formation and accumulation of AGEs within the tissue context.
Elucidation of Enzymatic and Non-Enzymatic Degradation Mechanisms of Fru-Phe - ¹³C₆
Once formed, Fru-Phe - ¹³C₆ is not an inert endpoint. It can undergo further degradation through both enzymatic and non-enzymatic pathways.
Non-Enzymatic Degradation: The Amadori product itself is a relatively stable intermediate but can degrade, particularly with heat. wur.nlresearchgate.net This degradation can regenerate the original amino acid and produce a variety of reactive carbonyl species. scispace.comreading.ac.uk These degradation products are highly reactive and can participate in further reactions, leading to the formation of flavor compounds and brown pigments known as melanoidins. wur.nlscispace.com The degradation pathways are influenced by factors such as pH. scispace.com At pH > 7, 2,3-enolization is a major degradation route, leading to the formation of compounds like pyruvaldehyde and diacetyl. scispace.com
Enzymatic Degradation: The body possesses enzymatic systems to deal with glycated products. For example, fructosamine-3-kinase is an enzyme that can phosphorylate fructosamines on the 3-hydroxyl group of the sugar moiety, leading to their destabilization and detachment from the protein. This represents a potential repair mechanism for early glycation damage. While specific enzymes for the direct degradation of free Fru-Phe are not as well characterized, the general enzymatic machinery for metabolizing amino acids and sugars would likely be involved once the molecule is broken down. The phenylalanine component, once released, could enter its normal metabolic pathway. frontiersin.org The ¹³C₆-fructose moiety, if released, would likely enter glycolysis or other carbohydrate metabolic pathways. nih.govresearchgate.net
Identification and Characterization of Enzymes Interacting with Amadori Compounds
While research specifically detailing enzymatic interactions with Fru-Phe - ¹³C₆ is targeted, studies on analogous Amadori compounds provide significant insights into the classes of proteins and enzymes that recognize and process these structures. These interactions are crucial for understanding the metabolic fate and biological activity of glycated compounds.
Key interacting proteins include:
Fructosamine 3-Kinases: These enzymes are known to phosphorylate Amadori products. nih.gov For instance, studies on N-epsilon-fructoselysine, another Amadori compound, have shown that it can be phosphorylated both in vitro and in vivo, particularly in the kidneys. nih.gov This phosphorylation is considered a critical step in the metabolism or detoxification of free Amadori products.
Galectin-3: Recent evidence suggests that galectin-3, a protein involved in various pathological processes, can act as a receptor for some early products of the Maillard reaction, including Amadori compounds. nih.gov The binding affinity appears to depend on both the sugar moiety and the amino acid sequence of the Amadori compound, indicating a level of specificity in the interaction. nih.gov
Bacterial Enzymes: Certain bacteria possess specialized enzymes capable of utilizing Amadori compounds as a source of nutrients. For example, some foodborne pathogens and soil-dwelling bacteria have soc enzymes that can metabolize a wide range of Amadori products, allowing them to thrive in environments where these compounds are present, such as the inflamed intestine or decomposing plant matter. researchgate.net
Other Target Proteins: Molecular docking simulations have been employed to predict interactions between Amadori compounds and various protein targets. amegroups.org Theoretical studies suggest potential binding to key signaling proteins such as vascular endothelial growth factor A (VEGFA), caspase-3 (CASP3), and proto-oncogene tyrosine-protein kinase (SRC), indicating that these compounds might influence cellular pathways like angiogenesis and apoptosis. amegroups.org
| Enzyme/Protein Class | Model Amadori Compound | Type of Interaction | Significance |
|---|---|---|---|
| Fructosamine 3-Kinases | N-epsilon-fructoselysine | Phosphorylation | Metabolic processing and detoxification. nih.gov |
| Galectin-3 | Leucine-enkephalin Amadori products | Ligand Binding | Potential role in disease pathogenesis. nih.gov |
| Bacterial "Soc" Enzymes | Fructose-asparagine | Metabolism (Nutrient Source) | Bacterial competitive advantage in specific environments. researchgate.net |
| Signaling Proteins (e.g., VEGFA, CASP3) | Various (Computational Models) | Binding (Predicted) | Potential modulation of key cellular pathways. amegroups.org |
Mapping Degradation Product Profiles and Subsequent Metabolic Fates
The degradation of Fru-Phe, particularly under thermal stress typical of food processing, yields a variety of smaller, often aromatic, molecules. acs.org The use of the ¹³C₆-labeled variant allows for unambiguous tracing of the carbon skeleton from the glucose moiety into these degradation products.
Strecker Aldehydes: A primary degradation pathway for Amadori compounds is the Strecker degradation, which produces characteristic aldehydes. scispace.comjst.go.jp In model systems simulating the roasting of cocoa, Fru-Phe has been shown to be an effective precursor for the formation of phenylacetaldehyde, a key aroma compound. acs.orgscispace.com Isotope labeling studies confirm that Fru-Phe degrades to form these aldehydes, alongside other yet-unknown precursors. acs.org
Other Carbonyl Compounds: Beyond Strecker aldehydes, the breakdown of Amadori products can generate other reactive carbonyl species. researchgate.net During prolonged heating, they can degrade to form 1,2-dicarbonyl compounds such as 3-deoxyglucosone (B13542) (3-DG) and methylglyoxal (B44143) (MGO). dfg.de These highly reactive intermediates are precursors to the formation of advanced glycation end products (AGEs). frontiersin.org
Metabolic Fate: In a biological context, the fate of ingested Amadori compounds is varied. Some peptide-bound Amadori products may be degraded by the intestinal microbiota. dfg.de Studies using radiolabeled N-epsilon-fructoselysine have shown that a significant portion of the intravenously administered compound is rapidly excreted in the urine, largely unchanged, suggesting limited bioavailability for some forms of Amadori products. nih.gov
| Product/Fate | Formation/Observation Context | Precursor | Significance |
|---|---|---|---|
| Phenylacetaldehyde | Thermal degradation (e.g., model roasting) | Fru-Phe | Key aroma compound in foods. acs.org |
| Phenylacetic acid | Thermal degradation | Fru-Phe | Flavor compound. scispace.com |
| 3-Deoxyglucosone (3-DG) | Degradation during heating/storage | Amadori Compounds | Reactive intermediate, precursor to AGEs. dfg.de |
| Excretion | In vivo (intravenous administration) | N-epsilon-fructoselysine | Indicates limited systemic bioavailability. nih.gov |
| Microbiotal Degradation | Gastrointestinal transit | Amadori Compounds | Contribution to gut metabolism. dfg.de |
Functional Role of Fru-Phe - ¹³C6 as a Biochemical Probe
The incorporation of six ¹³C atoms into the fructose backbone of Fru-Phe makes it a powerful probe for tracing metabolic activities in complex systems. nih.govnih.gov
Investigating Carbon Flux through Glycation-Associated Biochemical Networks
Stable isotope tracing is a cornerstone of metabolic flux analysis (MFA), a technique used to quantify the rates of reactions within metabolic networks. isotope.commdpi.comcreative-proteomics.com By introducing a ¹³C-labeled substrate like Fru-Phe - ¹³C₆ into a biological system, researchers can trace the path of the labeled carbon atoms as they are processed and incorporated into other molecules. nih.gov
When the ¹³C₆-fructose portion of the molecule is cleaved and enters central carbon metabolism, the labeled carbons can be tracked through key pathways:
Glycolysis and the Pentose Phosphate Pathway (PPP): The ¹³C₆-fructose can be metabolized to intermediates such as fructose-6-phosphate (B1210287) (F6P), which then flow through glycolysis or the PPP. nih.gov
Tricarboxylic Acid (TCA) Cycle: Labeled carbon atoms can proceed as pyruvate (B1213749) and acetyl-CoA to enter the TCA cycle. nih.gov
By using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the distribution of ¹³C in downstream metabolites (isotopologues) can be measured. isotope.comcreative-proteomics.com This data allows for the precise calculation of carbon flux, revealing how glycation products contribute to, and are integrated with, central energy metabolism. oup.com This approach is invaluable for understanding the metabolic reprogramming that occurs in various physiological and pathological states. nih.govnih.gov
| Metabolic Pathway | Key Metabolite | Role |
|---|---|---|
| Glycolysis | Fructose-6-Phosphate (F6P) | Early intermediate in glucose/fructose breakdown. nih.gov |
| Glycolysis | Pyruvate | End product of glycolysis, links to TCA cycle. nih.gov |
| TCA Cycle | Citrate | First intermediate of the TCA cycle. nih.gov |
| TCA Cycle | α-Ketoglutarate | TCA cycle intermediate, links to amino acid metabolism. nih.gov |
| TCA Cycle | Malate | TCA cycle intermediate. nih.gov |
| Pentose Phosphate Pathway | Ribose-5-Phosphate | Precursor for nucleotide synthesis. nih.gov |
Understanding Amino Acid and Carbohydrate Modification Pathways in Non-Physiological Contexts
In non-physiological settings, such as food processing, the Maillard reaction is a dominant pathway for the modification of amino acids and carbohydrates, creating the characteristic color and flavor of cooked foods. scispace.comdfg.de Fru-Phe - ¹³C₆ serves as an excellent probe in these contexts because it represents a stable, key intermediate of this complex reaction network. researchgate.netfrontiersin.org
By using [¹³C₆]-Fru-Phe in model food systems, researchers can precisely quantify its contribution to the formation of specific end products. For example, in studies mimicking cocoa roasting, the labeled compound was used to determine the molar conversion rate of Fru-Phe into specific Strecker aldehydes. acs.org This allows scientists to differentiate the aroma compounds generated directly from the Amadori product versus those formed from the free amino acid precursor, providing a clearer understanding of the reaction mechanisms and kinetics under specific processing conditions. acs.org This knowledge is critical for controlling and optimizing flavor development in the food industry. researchgate.net
| Context | Pathway Investigated | Insight Gained |
|---|---|---|
| Food Chemistry (e.g., Cocoa Roasting) | Formation of Strecker aldehydes from Amadori products. acs.org | Quantification of the specific contribution of Fru-Phe to the final aroma profile, distinguishing it from other precursors. acs.org |
| Analytical Chemistry | Quantification of unlabeled Amadori compounds. acs.org | Serves as an ideal internal standard in stable isotope dilution assays for accurate measurement in complex matrices. acs.org |
| Mechanistic Studies | Maillard reaction mechanisms. scispace.com | Elucidation of reaction intermediates and product formation pathways under low-moisture or thermal conditions. acs.org |
Computational and Theoretical Approaches in Fru Phe ¹³c6 Research
Molecular Modeling and Dynamics Simulations for Conformational Studies and Molecular Interactions
Molecular modeling and dynamics (MD) simulations have been instrumental in exploring the three-dimensional structure and dynamic behavior of Fru-Phe. nih.govuwo.ca These computational techniques allow for the investigation of the molecule's conformational landscape, identifying stable low-energy structures and the transitions between them. By simulating the motion of atoms over time, researchers can gain a deeper understanding of how Fru-Phe interacts with its environment, including solvent molecules and potential binding partners. uwo.cairbbarcelona.org
Furthermore, MD simulations provide a means to study the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that govern the behavior of Fru-Phe in solution. irbbarcelona.org These interactions play a significant role in its solubility, stability, and ability to bind to other molecules. The use of ¹³C₆-labeled phenylalanine in these studies can be particularly advantageous, as it allows for the tracking of the labeled carbon atoms and provides specific probes for comparison with experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
Recent studies have utilized advanced simulation techniques, such as replica exchange molecular dynamics (REMD), to enhance the sampling of conformational space and provide a more comprehensive picture of molecular dynamics. nih.gov For example, REMD studies on tRNAPhe have elucidated the influence of modifications and ions on its conformational dynamics, showcasing the power of these methods to unravel complex molecular behaviors. nih.gov
| Computational Technique | Application in Fru-Phe - ¹³C₆ Research | Key Insights |
| Molecular Modeling | Determination of stable 3D structures | Identification of low-energy conformers, spatial arrangement of functional groups. |
| Molecular Dynamics (MD) Simulations | Investigation of dynamic behavior in solution | Understanding of conformational flexibility, solvent interactions, and intramolecular hydrogen bonding. uwo.cairbbarcelona.org |
| Replica Exchange Molecular Dynamics (REMD) | Enhanced sampling of conformational space | More accurate representation of the full range of molecular conformations and their probabilities. nih.gov |
Quantum Chemical Calculations for Reaction Mechanism Elucidation of Maillard Pathway Steps
Quantum chemical calculations, particularly those based on density functional theory (DFT), have become a cornerstone in elucidating the intricate reaction mechanisms of the Maillard reaction, the pathway through which Fru-Phe is formed. nih.govajol.info These methods allow for the detailed investigation of the electronic structure of reactants, transition states, and products, providing critical information about the energetics and feasibility of different reaction steps. nih.govresearchgate.net
The formation of Fru-Phe from glucose and phenylalanine involves a series of complex chemical transformations, including the initial condensation to form a Schiff base, followed by the Amadori rearrangement. Quantum chemical calculations can model these steps at a molecular level, determining activation energies and reaction enthalpies. ajol.info This helps to identify the rate-determining steps and understand how factors like pH and temperature influence the reaction kinetics. researchgate.net
For example, DFT calculations have been used to explore the different pathways of the Maillard reaction, such as 1,2-enolization and 2,3-enolization, and to predict the formation of various intermediate and final products. nih.gov The use of the ¹³C₆-labeled phenylalanine in these calculations allows for a precise theoretical analysis of how the isotopic labeling might affect the reaction dynamics, although significant kinetic isotope effects are not typically expected for heavy atoms like carbon in this context.
These computational studies provide a molecular-level understanding that complements experimental findings and can help in controlling the Maillard reaction in food processing and other applications. nih.gov By predicting the formation of desirable and undesirable compounds, quantum chemistry contributes to the development of strategies for optimizing reaction conditions.
| Computational Method | Application in Maillard Reaction | Insights for Fru-Phe - ¹³C₆ |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms | Determination of transition state structures and activation energies for the formation of Fru-Phe. nih.govresearchgate.net |
| Ab initio methods | High-accuracy energy calculations | Precise prediction of reaction enthalpies and Gibbs free energies. chemrxiv.org |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in complex environments | Investigation of solvent effects and enzymatic catalysis in the Maillard reaction. |
In Silico Flux Balance Analysis and Metabolic Network Reconstruction from ¹³C Tracing Data
The use of ¹³C-labeled precursors, such as ¹³C₆-phenylalanine, is a powerful experimental strategy for tracing the metabolic fate of compounds in biological systems. utah.edu When combined with computational techniques like Flux Balance Analysis (FBA) and metabolic network reconstruction, this approach provides a quantitative understanding of cellular metabolism at a systems level. utah.eduplos.org
Metabolic network reconstruction involves assembling a comprehensive map of all known biochemical reactions in an organism. nih.govfrontiersin.org This network model can then be used to simulate the flow of metabolites (fluxes) through the various pathways under different conditions. The data from ¹³C tracing experiments, which reveals the distribution of the ¹³C label in different metabolites, serves as a crucial constraint for these simulations, allowing for a more accurate estimation of intracellular fluxes. embopress.org
In the context of Fru-Phe - ¹³C₆, if this compound were to be metabolized by a microorganism or in a biological system, ¹³C tracing data would be invaluable. The pattern of ¹³C enrichment in downstream metabolites would provide direct evidence of the metabolic pathways involved. FBA could then be used to analyze the reconstructed metabolic network and predict the optimal flux distribution that is consistent with the experimental ¹³C labeling data. plos.org
This integrated approach of ¹³C tracing and in silico modeling has been successfully applied to study the metabolism of various organisms and to engineer them for the production of valuable biochemicals. nih.govnih.gov While specific studies on the metabolic flux of Fru-Phe - ¹³C₆ are not widely reported, the methodology is well-established and could be readily applied to investigate its metabolic fate.
| Computational Approach | Role in ¹³C Tracing Studies | Potential Application to Fru-Phe - ¹³C₆ |
| Metabolic Network Reconstruction | Provides the framework for analyzing metabolic fluxes | Assembling the potential metabolic pathways for Fru-Phe degradation or transformation. nih.govfrontiersin.org |
| Flux Balance Analysis (FBA) | Predicts optimal flux distributions | Quantifying the flow of carbon from ¹³C₆-labeled Fru-Phe through different metabolic routes. utah.eduplos.org |
| ¹³C-Metabolic Flux Analysis (¹³C-MFA) | Integrates ¹³C labeling data with network models | Precisely determining the intracellular fluxes related to Fru-Phe metabolism. nih.govnih.gov |
Integration of Multi-Omics Data for Comprehensive Systems-Level Understanding
To achieve a holistic understanding of the biological impact of Fru-Phe - ¹³C₆, it is essential to integrate data from multiple "omics" platforms. nih.govnih.gov This systems biology approach combines information from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the cellular response to a particular stimulus or compound. brjac.com.br
The integration of multi-omics data allows researchers to move beyond the study of individual molecules and pathways to understand the complex interplay between different cellular processes. nih.gov For example, transcriptomic data can reveal changes in gene expression in response to Fru-Phe, while proteomic data can show the corresponding changes in protein levels. Metabolomic analysis, which would include the tracking of ¹³C₆-labeled metabolites derived from Fru-Phe, provides a direct readout of the metabolic phenotype. nih.gov
Computational tools and bioinformatics platforms are crucial for the integration and interpretation of these large and diverse datasets. ebi.ac.ukrsc.org Network-based approaches, for instance, can be used to visualize the connections between genes, proteins, and metabolites, and to identify key regulatory hubs and pathways that are affected by Fru-Phe.
By integrating multi-omics data, researchers can build predictive models of cellular behavior and gain a deeper understanding of the mechanisms underlying the biological effects of Fru-Phe. This comprehensive, systems-level perspective is essential for applications ranging from food science to medicine.
| Omics Platform | Information Provided | Contribution to Fru-Phe - ¹³C₆ Research |
| Genomics | DNA sequence and structure | Identifying genes involved in Fru-Phe metabolism or response. |
| Transcriptomics | Gene expression levels (mRNA) | Quantifying the cellular transcriptional response to Fru-Phe exposure. |
| Proteomics | Protein abundance and modifications | Determining the changes in the proteome upon Fru-Phe treatment. |
| Metabolomics | Metabolite profiles and fluxes | Tracing the metabolic fate of ¹³C₆-labeled Fru-Phe and identifying downstream metabolites. nih.gov |
Emerging Research Directions and Future Perspectives in Fru Phe ¹³c6 Studies
Development of Novel Isotopic Labeling Strategies for Complex Amadori Products and Conjugates
The synthesis and application of isotopically labeled Amadori products are fundamental to their accurate quantification and mechanistic study. nih.gov Future research is moving beyond simple labeling to more sophisticated strategies designed to overcome the challenges of identifying these products in complex biological matrices.
One innovative approach involves the use of mixed isotopic labels. For instance, reacting a protein or amino acid with a 1:1 mixture of ¹²C-glucose and ¹³C-glucose results in the formation of Amadori products as easily recognizable "dyads" in mass spectrometry. nih.gov These sister ions, separated by a specific mass difference corresponding to the number of labeled carbons, create a unique signature that simplifies their identification amidst a vast number of other signals. nih.gov This strategy has been successfully used to identify previously uncharacterized Amadori-modified peptides. nih.gov
Furthermore, research is expanding to include a wider array of stable isotopes beyond ¹³C. The selective synthesis of Amadori products labeled with deuterium (B1214612) (²H) and oxygen-18 (¹⁸O) is being explored. nih.gov This multi-isotope approach allows for more detailed mechanistic studies, helping to elucidate the specific atoms involved in fragmentation pathways during mass spectrometric analysis and to better understand the rearrangement and degradation reactions of Amadori products. These novel labeled standards are essential for developing robust stable isotope dilution assays, which are considered the gold standard for quantification. researchgate.net
Advancements in High-Throughput Stable Isotope Resolved Metabolomics Platforms
Progress in understanding the fate of compounds like Fru-Phe - ¹³C6 is intrinsically linked to advancements in analytical platforms. Stable Isotope-Resolved Metabolomics (SIRM) has emerged as a powerful technique for tracing the flow of atoms through metabolic networks. nih.govresearchgate.net This approach relies on high-resolution analytical technologies capable of distinguishing between unlabeled and labeled metabolites (isotopologues).
The primary platforms for SIRM are high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov
High-Resolution Mass Spectrometry (HRMS): Instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS and Orbitrap MS can achieve the mass accuracy and resolution needed to separate and unambiguously identify thousands of metabolites and their isotopologues from a complex biological sample. researchgate.net Combining HRMS with liquid chromatography (LC-MS) allows for the analysis of a wide range of compounds and has become a common and powerful tool in metabolomics. nih.govacs.org
Nuclear Magnetic Resonance (NMR): While MS excels at detecting mass differences, NMR is uniquely powerful for determining the exact position of isotopic labels within a molecule. nih.gov This capability is crucial for reconstructing metabolic pathways and understanding the specific transformations a molecule undergoes. nih.gov
These high-throughput platforms enable the combination of untargeted metabolomics with stable isotope tracing, providing a global view of the cellular fate of precursor metabolites and facilitating the discovery of novel metabolic pathways. acs.org
| Platform | Key Features | Application in Glycation Studies |
|---|---|---|
| LC-HRMS (e.g., Orbitrap, FT-ICR) | High mass accuracy and resolution; high throughput; separates complex mixtures. researchgate.net | Detects and quantifies specific isotopologues like Fru-Phe - ¹³C6 in complex samples (e.g., food, biological fluids); enables untargeted analysis of glycation products. acs.org |
| NMR Spectroscopy | Determines the precise positional location of stable isotopes within a molecule; non-destructive. nih.gov | Elucidates the structural changes and metabolic transformations of labeled precursors in glycation pathways. nih.gov |
| Stable Isotope Dilution Assays (with LC-MS/MS) | High sensitivity and specificity for quantification; uses labeled internal standards like Fru-Phe - ¹³C6. researchgate.net | Accurately measures the concentration of specific Amadori products in various matrices, correcting for sample loss during workup. researchgate.net |
Exploration of New In Vitro and Ex Vivo Model Systems for Mechanistic Research
To investigate the biological impact of glycation, researchers are increasingly employing sophisticated in vitro (cell-based) and ex vivo (tissue-based) models that bridge the gap between simple chemical reactions and complex in vivo physiology. These systems allow for controlled studies of the mechanisms underlying the effects of Advanced Glycation End-products (AGEs), the downstream products of Amadori compounds.
In Vitro Models: Cell culture systems are invaluable for dissecting cellular responses to glycation. For example, human monocytic cell lines (like THP-1) and microglial cell lines (like N11) are used to study inflammation, a key consequence of AGE accumulation. nih.gov Studies have shown that exposing these cells to glycated proteins can trigger the release of pro-inflammatory cytokines. nih.gov These models allow researchers to manipulate specific pathways and identify the molecular players involved, such as the Receptor for Advanced Glycation End-products (RAGE). nih.govnih.gov
Ex Vivo Models: Human skin explants serve as an excellent ex vivo model for studying glycation in the context of skin aging. nih.govmdpi.com These live skin samples can be cultured in the lab and treated with glycating agents to induce AGE formation. researchgate.netscholarsportal.info Researchers can then observe histological changes, such as the degradation of collagen and the loss of fibrillin-1, a key protein in skin elasticity. nih.govmdpi.com These models are also used to test the efficacy of potential anti-glycation and anti-aging compounds. researchgate.netscholarsportal.info
| Model System | Type | Application | Key Findings |
|---|---|---|---|
| Human Skin Explants | Ex Vivo | Studying the effects of glycation on skin structure and testing anti-aging agents. nih.govmdpi.com | Glycation reduces fibrillin-1 expression; some agents can prevent this damage. nih.govresearchgate.net |
| THP-1 Monocyte Cell Line | In Vitro | Investigating AGE-induced inflammation. nih.gov | Exposure to glycated proteins increases the release of vascular endothelial growth factor (VEGF). nih.gov |
| N11 Microglial Cell Line | In Vitro | Modeling AGE-induced neuroinflammation. nih.gov | Glycated proteins can activate microglial cells, which express the RAGE receptor. nih.gov |
| Collagen/Elastin Assays | In Vitro (Non-cellular) | Screening for anti-glycation potential of compounds by measuring protein cross-linking. nih.govmdpi.com | Identifies compounds that can reduce the glycation of major dermal proteins. nih.gov |
Interdisciplinary Research on Glycation-Related Biochemical Mechanisms and Their Broader Implications
The significance of glycation research extends far beyond food chemistry, requiring an interdisciplinary approach to understand its profound impact on human health. The irreversible formation of AGEs from precursors like Fru-Phe is now recognized as a key factor in aging and a wide range of chronic diseases. pasteur-lille.frresearchgate.net
A central focus of this research is the AGE-RAGE signaling axis. nih.govmdpi.com The binding of AGEs to their cell surface receptor, RAGE, triggers a cascade of intracellular events, including the activation of signaling pathways like NF-κB and the production of reactive oxygen species (ROS). mdpi.comnih.gov This leads to a state of chronic, low-grade inflammation and oxidative stress, a condition sometimes termed "inflammaging". pasteur-lille.frnih.gov
This mechanism has broad implications for numerous pathologies:
Diabetes: AGEs contribute significantly to diabetic complications by damaging blood vessels and other tissues. mdpi.com
Neurodegeneration: The accumulation of AGEs and subsequent neuroinflammation are linked to diseases like Alzheimer's. nih.govnih.gov
Skin Aging: Glycation of dermal proteins like collagen leads to loss of elasticity, wrinkles, and other visible signs of aging. nih.gov
The use of labeled compounds like Fru-Phe - ¹³C6 is crucial in these interdisciplinary studies, allowing researchers to trace the formation, accumulation, and metabolic fate of these molecules and their contribution to disease pathology.
Methodological Innovations in Data Processing and Interpretation for Isotopic Labeling Experiments
The vast amount of data generated by high-throughput SIRM experiments presents a significant bottleneck. researchgate.net Consequently, major innovations are occurring in the computational tools and software pipelines used to process and interpret this data. The goal is to move from raw data to meaningful biological insights efficiently and accurately.
Key challenges in data processing include correcting for the natural abundance of stable isotopes in metabolites, which can interfere with the quantification of the administered labeled tracer, and confidently identifying true isotopic pairs from analytical noise. researchgate.netoup.com
To address this, specialized software has been developed:
Peak Pair Pruner (PPP): A post-processing tool for the popular metabolomics platform MS-DIAL, PPP is designed specifically for isotopic labeling data. oup.com It validates isotopic pairs and provides tabular reporting of light-to-heavy peak ratios, features often missing in general-purpose software. oup.com
mzMatch-ISO: This R package is a tool for annotating and quantifying data from stable isotope labeling experiments, with a focus on providing insights into metabolic fluxes. nih.gov
IROA (Isotopic Ratio Outlier Analysis™): This commercial method uses parallel cultivation on native and uniformly ¹³C-labeled media to automatically identify and quantify metabolites that differ between experimental conditions. nih.gov
These methodological innovations are critical for improving the quality of data from metabolomics studies, enabling more accurate relative quantification and a better ability to extract biologically relevant signals from complex datasets. nih.gov
| Tool/Method | Function | Relevance to Isotopic Labeling |
|---|---|---|
| Peak Pair Pruner (PPP) | Post-processes MS-DIAL data for isotopic pair validation and ratio reporting. oup.com | Improves accuracy and simplifies analysis for large-scale, isotope-based relative quantification studies. oup.com |
| Natural Abundance Correction Algorithms | Mathematically removes the contribution of naturally occurring isotopes (e.g., ¹³C, ¹⁵N) from peak intensities. researchgate.net | Essential for accurately quantifying the incorporation of the labeled tracer from a SIRM experiment. researchgate.net |
| mzMatch-ISO | R package for annotation and relative quantification of SIL data. nih.gov | Provides a framework for processing and visualizing isotopic patterns to understand metabolic fluxes. nih.gov |
| IROA™ | Commercial workflow using U-¹³C labeled standards to identify and quantify metabolites. nih.gov | Facilitates the differentiation of biological signals from experimental artifacts in untargeted metabolomics. nih.gov |
Q & A
Basic Research Questions
Q. How should Fru-Phe - 13C6 be incorporated into experimental designs for stable isotope labeling in metabolic flux analysis?
- Methodological Answer : this compound is typically used as an internal standard for quantifying phenylalanine in GC- or LC-MS workflows. To integrate it into metabolic studies, researchers should:
- Optimize Isotopic Incorporation : Ensure cells or model systems are cultured in media where natural phenylalanine is replaced with Fru-Phe - 13C5. Monitor incorporation efficiency via mass spectrometry, ensuring >99% isotopic purity (as per COA standards) .
- Time-Course Sampling : Collect samples at multiple time points to track isotopic enrichment and metabolic turnover rates, aligning with protocols for SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) .
- Validation : Cross-validate results with unlabeled controls to confirm isotopic fidelity and rule out interference from natural abundance isotopes .
Q. What are the critical steps to validate this compound as an internal standard in quantitative metabolomics?
- Methodological Answer :
- Calibration Curves : Generate linear regression models using serial dilutions of this compound against natural phenylalanine to assess sensitivity and dynamic range .
- Matrix Effects : Test recovery rates in biological matrices (e.g., serum, cell lysates) to account for ion suppression/enhancement in MS workflows .
- Reproducibility : Conduct intra- and inter-day precision tests with triplicate measurements, adhering to guidelines for analytical method validation (e.g., FDA Bioanalytical Method Validation) .
Q. How can researchers design a hypothesis-driven study using this compound to investigate amino acid metabolism in cancer models?
- Methodological Answer : Apply the PICOT framework to structure the research question:
- Population : Cancer cell lines (e.g., oral/head and neck cancer cells).
- Intervention : Isotope tracing with this compound under nutrient-deprived conditions.
- Comparison : Untreated cells vs. cells exposed to metabolic inhibitors (e.g., mTOR inhibitors).
- Outcome : Quantify phenylalanine flux into protein synthesis vs. secondary pathways (e.g., tyrosine production).
- Time Frame : 24–72 hours post-treatment .
Advanced Research Questions
Q. What strategies mitigate isotopic interference when combining this compound with other 13C-labeled substrates in multi-tracer experiments?
- Methodological Answer :
- Spectral Deconvolution : Use high-resolution MS (HRMS) to resolve overlapping isotopic peaks (e.g., 13C6-phenylalanine vs. 13C5-glucose derivatives) .
- Computational Modeling : Apply flux balance analysis (FBA) to distinguish contributions of individual tracers to metabolic networks .
- Experimental Controls : Include single-tracer conditions to establish baseline isotopic patterns and validate multi-tracer data .
Q. How can contradictions in phenylalanine flux data from this compound studies be analyzed and resolved?
- Methodological Answer :
- Source Identification : Audit experimental variables (e.g., cell passage number, media batch effects, MS calibration drift) .
- Meta-Analysis : Compare results with published datasets (e.g., SILAC-based proteomics studies) to identify systemic biases .
- Error Propagation Analysis : Quantify uncertainties from sample preparation, instrument noise, and data normalization using Monte Carlo simulations .
Q. What methodologies enable integration of this compound tracing data with transcriptomic or proteomic datasets to study metabolic regulation?
- Methodological Answer :
- Multi-Omics Integration : Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) to overlay flux data with differentially expressed genes/proteins .
- Time-Series Alignment : Synchronize metabolomic sampling points with transcriptomic/proteomic time courses to identify regulatory nodes .
- Machine Learning : Train models to predict metabolic outcomes from combined omics data, validating with knockout/knockdown experiments .
Methodological Frameworks for Rigorous Research
Data Analysis and Reporting Standards
- Raw Data Management : Archive raw MS spectra and metadata in repositories like MetaboLights, adhering to FAIR principles .
- Uncertainty Reporting : Include error margins for isotopic enrichment ratios and flux calculations in publications .
- Reproducibility : Provide step-by-step protocols for sample preparation and MS instrumentation settings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
